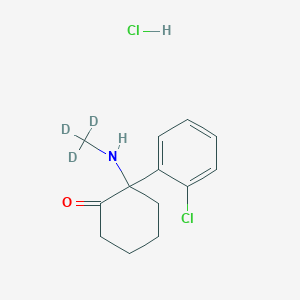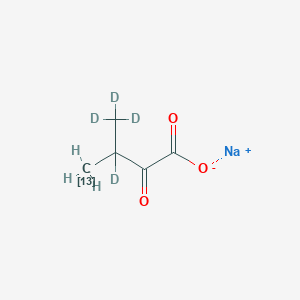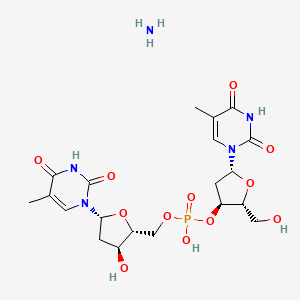
Ketamine-(methyl-d3) Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketamine-(methyl-d3) Hydrochloride is a deuterated form of ketamine, a well-known anesthetic and analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Ketamine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used for its anesthetic properties and more recently for its rapid-acting antidepressant effects .
準備方法
The synthesis of Ketamine-(methyl-d3) Hydrochloride involves several steps. One efficient method starts with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized to form a hydroxy ketone, which undergoes imination with methyl amine. The final step involves the rearrangement of the imine at elevated temperatures to produce ketamine . Industrial production methods often utilize continuous flow processes, which are more sustainable and efficient. These methods involve hydroxylation with molecular oxygen, imination with triisopropyl borate, and thermolysis using Montmorillonite K10 as a catalyst .
化学反応の分析
Ketamine-(methyl-d3) Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form norketamine, primarily through the action of cytochrome P450 enzymes.
Reduction: Reduction reactions can convert ketamine to its secondary amine derivatives.
Substitution: Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of various analogs. Common reagents used in these reactions include potassium permanganate for oxidation and methyl amine for imination.
科学的研究の応用
Ketamine-(methyl-d3) Hydrochloride has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and interactions of ketamine, providing insights into its pharmacokinetics.
Biology: Helps in understanding the biological effects of ketamine, including its impact on neurotransmitter systems.
Industry: Utilized in the development of new anesthetic agents and in the study of drug interactions.
作用機序
The mechanism of action of Ketamine-(methyl-d3) Hydrochloride involves non-competitive antagonism of NMDA receptors, which reduces pain perception and induces sedation. It also interacts with opioid mu receptors and sigma receptors, contributing to its analgesic and dissociative effects . Additionally, ketamine’s metabolites, such as (2R,6R)-hydroxynorketamine, play a significant role in its antidepressant activity by activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the mammalian target of rapamycin (mTOR) pathway .
類似化合物との比較
Ketamine-(methyl-d3) Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. Similar compounds include:
Methoxetamine: A ketamine analog with high affinity for NMDA receptors and serotonin transporters.
Phencyclidine (PCP): Another NMDA receptor antagonist with similar dissociative effects but higher psychotomimetic potential.
These comparisons highlight the unique properties of this compound, particularly its use in detailed pharmacokinetic studies and its potential therapeutic applications.
特性
分子式 |
C13H17Cl2NO |
|---|---|
分子量 |
277.20 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3; |
InChIキー |
VCMGMSHEPQENPE-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
正規SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)


